sec-Butyl Disulfide
Overview
Description
Di-sec-butyl disulfide is a natural product found in Ferula assa-foetida with data available.
Scientific Research Applications
Catalytic Reactions
Di-sec-butyl disulfide has been studied in the context of catalytic reactions. Arisawa and Yamaguchi (2003) described a rhodium-catalyzed disulfide exchange reaction involving di-sec-butyl disulfide, which facilitates the production of different disulfide compounds under varying conditions. This reaction demonstrates the potential of di-sec-butyl disulfide in catalytic processes and its ability to participate in the formation of new disulfide bonds (Arisawa & Yamaguchi, 2003).
Synthesis and Kinetics
The synthesis of di-sec-butyl disulfide itself is a subject of research. Hu Guo-qi (2014) conducted a kinetic study on the synthesis of di-sec-butyl disulfide from 2-chlorobutane and sodium disulfide. This research provides insights into the reaction mechanism and the factors influencing the synthesis efficiency, offering a deeper understanding of the chemical properties and synthesis kinetics of di-sec-butyl disulfide (Hu Guo-qi, 2014).
Sulfide Synthesis
Research by Alonso and Aragona (2003) on the synthesis of unsymmetrical dialkyl disulfides, including sec-butyl isopropyl disulfide, highlights the versatility of disulfide compounds like di-sec-butyl disulfide in producing a range of sulfide derivatives. These findings are significant for the development of new chemical entities and their potential applications in various fields (Alonso & Aragona, 2003).
Therapeutic Applications
In the realm of therapeutic applications, Armishaw et al. (2006) explored the role of disulfide bonds in the stability of bioactive peptides, specifically conotoxins. They developed selenoconotoxins, where cysteine residues in conotoxins were replaced by selenocysteine to form stable diselenide bonds, analogous to disulfide bonds in di-sec-butyl disulfide. This research opens avenues for the use of stable disulfide analogs in drug design and development (Armishaw et al., 2006).
Chemical and Biological Studies
Disulfides, including di-sec-butyl disulfide, are important in biological and chemical studies. Liang Zheng-yong (2011) demonstrated the use of disulfides in the synthesis of dialkyl disulfides, highlighting the role of di-sec-butyl disulfide in the creation of compounds with biological significance. Such research underlines the importance of disulfides in the understanding and manipulation of chemical and biological systems (Liang Zheng-yong, 2011).
Mechanism of Action
Sec-Butyl Disulfide, also known as sec-Butyldisulfide or Di-sec-butyl disulfide, is an organic compound with the molecular formula [C2H5CH(CH3)]2S2
Target of Action
Disulfides in general are known to play crucial roles in the structural stabilization of many important extracellular peptide and protein molecules .
Mode of Action
This compound is likely to interact with its targets through the formation of disulfide bonds . Disulfide bonds are crucial for the folding and structural stabilization of many extracellular peptide and protein molecules .
Biochemical Pathways
It’s known that the formation of disulfide bonds plays a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules .
Pharmacokinetics
It’s known that the compound has a density of 0957 g/mL at 25 °C .
Result of Action
It’s known that disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules .
Action Environment
It’s known that the compound has a storage temperature of 2-8°c .
Safety and Hazards
Di-sec-butyl disulfide is considered hazardous. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .
Future Directions
Biochemical Analysis
Biochemical Properties
sec-Butyl Disulfide is instrumental in modifying organic compounds and aids in the synthesis of complex molecules featuring sulfur-containing functional groups . It serves as a reactive intermediate in organic synthesis .
Cellular Effects
For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its ability to participate in substitution reactions with electrophiles . This allows the disulfide moiety to be incorporated into organic molecules, thereby modifying their structure and properties
Metabolic Pathways
This compound is involved in the formation of carbon-sulfur bonds, suggesting that it may play a role in sulfur metabolism
Properties
IUPAC Name |
2-(butan-2-yldisulfanyl)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWKINKGAHTPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SSC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044698 | |
Record name | Dibutan-2-yl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Strong sulphureous aroma | |
Record name | di-sec-Butyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | di-sec-Butyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.942-0.954 (20°) | |
Record name | di-sec-Butyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5943-30-6 | |
Record name | sec-Butyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5943-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-sec-butyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005943306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, bis(1-methylpropyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutan-2-yl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(sec-butyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI-SEC-BUTYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P593TCY71H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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